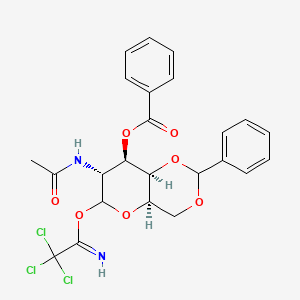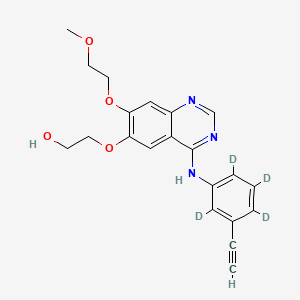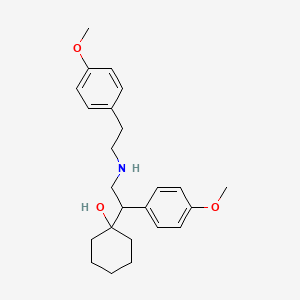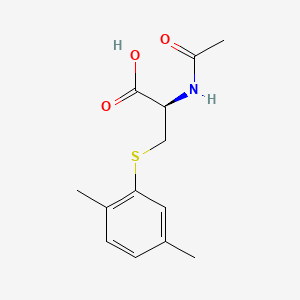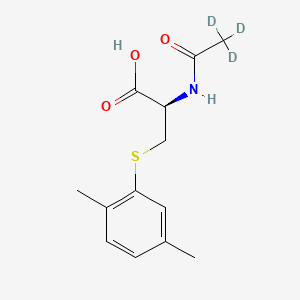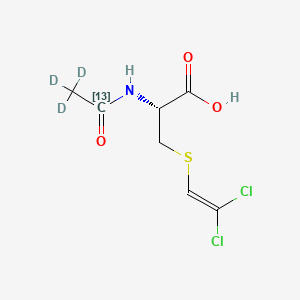
(R)-5-Hydroxy Propafenone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Hydroxy Propafenone Hydrochloride is a derivative of propafenone, a class 1c anti-arrhythmic medication. It is primarily used to treat illnesses associated with rapid heartbeats, such as atrial and ventricular arrhythmias . This compound works by slowing the influx of sodium ions into cardiac muscle cells, thereby decreasing their excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxy Propafenone Hydrochloride involves several steps, including the preparation of the intermediate compounds and the final product. One common method involves the use of hydrophilic gel sustained release technology to control the release speed of the compound . Another method employs an extrusion-spheronization technique to create sustained-release pellets .
Industrial Production Methods
Industrial production of ®-5-Hydroxy Propafenone Hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process includes mixing the main components with hydrophilic gel retardants like polymer starch, methylcellulose, and hydroxypropyl methylcellulose . The mixture is then processed into pellets or tablets using conventional methods .
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-5-Hydroxy Propafenone Hydrochloride can lead to the formation of various oxidized derivatives.
Scientific Research Applications
®-5-Hydroxy Propafenone Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of anti-arrhythmic agents.
Biology: It is used to study the effects of sodium channel blockers on cardiac cells.
Medicine: It is used in the development of new anti-arrhythmic drugs.
Industry: It is used in the production of sustained-release formulations for better therapeutic outcomes.
Mechanism of Action
®-5-Hydroxy Propafenone Hydrochloride exerts its effects by inhibiting sodium channels in cardiac cells, which restricts the entry of sodium ions and reduces cell excitability . This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also exhibits beta-blocking activity, which can cause bradycardia and bronchospasm .
Comparison with Similar Compounds
Similar Compounds
Flecainide: Another class 1c anti-arrhythmic medication with similar sodium channel blocking properties.
Metoprolol: A beta-blocker used to treat arrhythmias, though it works through a different mechanism.
Uniqueness
®-5-Hydroxy Propafenone Hydrochloride is unique in its dual action as both a sodium channel blocker and a beta-blocker. This dual action makes it more effective in treating certain types of arrhythmias compared to other similar compounds .
Properties
IUPAC Name |
1-[5-hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-GMUIIQOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849538 |
Source


|
| Record name | 1-{5-Hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158080-72-9 |
Source


|
| Record name | 1-{5-Hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

